3-(Dimethylamino)benzoyl isothiocyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Dimethylamino)benzoyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

准备方法

Synthetic Routes and Reaction Conditions

3-(Dimethylamino)benzoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide to form dithiocarbamate salts, which are then decomposed using desulfurating agents like T3P® (propane phosphonic acid anhydride) to yield the desired isothiocyanate . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Recent advancements have focused on optimizing these processes for sustainability, including the use of benign solvents and minimizing waste through efficient purification techniques .

化学反应分析

Types of Reactions

3-(Dimethylamino)benzoyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, carbon disulfide, and desulfurating agents like T3P®. Reaction conditions often involve moderate heating and the use of solvents such as γ-butyrolactone .

Major Products

The major products formed from these reactions include thiourea derivatives, heterocyclic compounds, and other isothiocyanate-containing molecules.

科学研究应用

3-(Dimethylamino)benzoyl isothiocyanate has a wide range of scientific research applications:

作用机制

The mechanism of action of 3-(Dimethylamino)benzoyl isothiocyanate involves its high chemical reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity allows it to modify proteins and enzymes, leading to various biological effects. It can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .

相似化合物的比较

Similar Compounds

Phenyl isothiocyanate: Used in amino acid sequencing and bioconjugation.

Fluorescein isothiocyanate: Used in biological assays for DNA and proteins.

Allyl isothiocyanate: Known for its antimicrobial properties and use in food preservation.

Uniqueness

3-(Dimethylamino)benzoyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its dimethylamino group enhances its solubility and reactivity compared to other isothiocyanates, making it a valuable compound in various scientific and industrial applications .

生物活性

3-(Dimethylamino)benzoyl isothiocyanate (DMABITC) is a compound of significant interest in biological research, particularly for its potential anticancer properties. This article reviews the biological activities of DMABITC, emphasizing its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

- Chemical Formula : C₁₁H₁₃N₂OS

- Molecular Weight : 225.30 g/mol

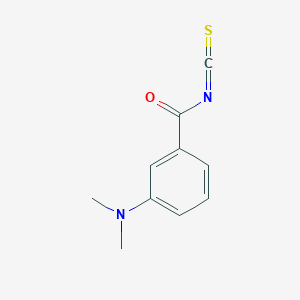

- Structure : DMABITC features a benzoyl group attached to a dimethylamino group and an isothiocyanate functional group, which is crucial for its biological activity.

Anticancer Properties

DMABITC has been studied primarily for its anticancer effects. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

-

Mechanism of Action :

- Induction of Apoptosis : DMABITC promotes cell death in cancer cells by activating intrinsic apoptotic pathways. It has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

- Inhibition of Metastasis : DMABITC has demonstrated the ability to inhibit migration and invasion of cancer cells, potentially reducing metastasis.

-

Case Studies :

- In a study involving human breast cancer cells (MCF-7), treatment with DMABITC resulted in a significant reduction in cell viability (IC50 = 15 µM) after 24 hours of exposure.

- Another study on lung cancer cells (A549) indicated that DMABITC treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis .

Comparative Efficacy with Other Isothiocyanates

A comparison of DMABITC with other well-studied isothiocyanates reveals its unique potency:

| Compound | IC50 (µM) in MCF-7 Cells | Mechanism of Action |

|---|---|---|

| Benzyl Isothiocyanate | 20 | Apoptosis induction, cell cycle arrest |

| Sulforaphane | 10 | ROS generation, apoptosis |

| DMABITC | 15 | ROS generation, apoptosis, metastasis inhibition |

In Vivo Studies

Research has also explored the effects of DMABITC in vivo. In animal models, DMABITC administration resulted in reduced tumor size and weight in xenograft models of breast and lung cancers. Notably, a study reported a 40% reduction in tumor volume after 4 weeks of treatment with DMABITC at a dosage of 20 mg/kg body weight .

Safety and Toxicology

While the anticancer properties are promising, safety assessments are crucial. Preliminary toxicity studies indicate that DMABITC exhibits low toxicity at therapeutic doses. However, further studies are needed to evaluate long-term effects and potential side effects.

属性

CAS 编号 |

100663-23-8 |

|---|---|

分子式 |

C10H10N2OS |

分子量 |

206.27 g/mol |

IUPAC 名称 |

3-(dimethylamino)benzoyl isothiocyanate |

InChI |

InChI=1S/C10H10N2OS/c1-12(2)9-5-3-4-8(6-9)10(13)11-7-14/h3-6H,1-2H3 |

InChI 键 |

PIEOOCRNDQSIDB-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N=C=S |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。